

Sophoricoside: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sophoricoside*

Cat. No.: B191293

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and relevant signaling pathways of **Sophoricoside**, a natural isoflavone glycoside of significant interest to the pharmaceutical and research communities. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Sophoricoside

Sophoricoside, derived primarily from *Sophora japonica* (L.) Schott, is a compound with promising therapeutic potential.^{[1][2]} Its fundamental physicochemical characteristics are summarized below.

Property	Value	Reference(s)
CAS Number	152-95-4	[3] [4]
Molecular Formula	C ₂₁ H ₂₀ O ₁₀	[1] [3] [4] [5]
Molecular Weight	432.38 g/mol (also cited as 432.4 g/mol)	[1] [3] [4] [6]
Appearance	Pale yellow to off-white crystalline powder	[1] [5] [7]
Melting Point	237-238 °C (also cited as 298°C)	[4] [5]
Density	1.83 g/cm ³ (also cited as ~1.36 g/cm ³)	[4] [5]
Solubility	Soluble in DMSO, pyridine, water, ethanol, and methanol. [5] [6] [8] Insoluble in water and ethanol according to another source. [6]	[5] [6] [8]
Storage	Store at 2-8 °C under inert gas (nitrogen or Argon). [4] [7] Powder can be stored at -20°C for 3 years. [9]	[4] [7] [9]
Synonyms	Genistein-4'-O-glucoside, Sophoroside, (S)- Sophoricoside, Sophoraflavanone G, Sophoricoside F, Isogenistin, Genistein sophoricoside	[3] [4] [5]

Experimental Protocols

Extraction and Isolation from *Sophora japonica*

Several methods are employed for the extraction of **Sophoricoside** from its natural source.

Method 1: Solvent Extraction

- Principle: This method leverages the solubility of **Sophoricoside** in specific solvents to separate it from the plant matrix.
- Protocol:
 - The dried and powdered fruit of *Sophora japonica* is subjected to extraction with an alkaline solution, which enhances the leaching of flavonoid ingredients. The addition of borax can protect the phenolic hydroxyl groups from oxidation under these alkaline conditions.[10]
 - The crude extract is then typically washed with solvents like acetone and ethyl acetate to remove oil-soluble impurities and other flavonoids.[10]
 - Further purification can be achieved through recrystallization from hot ethanol, utilizing the differential solubility of **Sophoricoside** in cold versus hot ethanol to obtain a highly purified product.[10]

Method 2: Advanced Extraction Techniques

- Principle: Modern techniques can improve extraction efficiency and yield.
- Protocols: Methods such as supercritical fluid extraction and microwave-assisted extraction have also been utilized.[5]

Purification Techniques

Method 1: Macroporous Resin Column Chromatography followed by High-Speed Counter-Current Chromatography (HSCCC)

- Principle: This combined approach first enriches the target compounds using a macroporous resin and then separates them with high resolution using HSCCC.
- Protocol:
 - Crude extracts from the pericarps of *Sophora japonica* are first passed through a D-101 macroporous resin column for preliminary separation.[11]

- The resulting fractions are then subjected to HSCCC. For instance, a two-phase solvent system of n-butanol-acetic acid (1%) (5:5, v/v) can be used to isolate specific glycosides. [11]
- Another solvent system, ethyl acetate-n-butanol-acetic acid (1%) (5:0.8:5, v/v), can be employed to separate other flavonoid compounds, including **Sophoricoside**. [11] Purity is typically assessed by HPLC. [11]

Method 2: One-Step High-Speed Counter-Current Chromatography (HSCCC)

- Principle: A streamlined HSCCC method for the simultaneous separation of multiple flavonoids.
- Protocol:
 - A two-elution solvent system is designed, often with the assistance of computational models like COSMO-RS. [12]
 - The first elution can be performed with the lower phase of ethyl acetate-n-butanol-water (5:1:5, v/v). [12]
 - The second elution can utilize the same solvent system with the addition of a modifier, such as 4.0 mmol L⁻¹ of NH₃·H₂O, to elute the remaining compounds. [12] This method has been successfully used to isolate **Sophoricoside** with a purity of 98.3%. [12]

In Vitro Anti-Inflammatory Activity Assessment

- Principle: To evaluate the effect of **Sophoricoside** on inflammatory responses in cell-based models.
- Protocol (Human Mast Cells):
 - Human mast cells (HMC-1) are stimulated with phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI) to induce the release of inflammatory mediators. [9]
 - Cells are pre-treated with varying concentrations of **Sophoricoside** (e.g., 50 µM) before stimulation. [9]

- The release of histamine and the production of cytokines such as TNF- α , IL-6, and IL-8 are measured to quantify the anti-inflammatory effect.[9]
- The nuclear translocation of NF- κ B p65 and the activity of caspase-1 can also be assessed to investigate the underlying mechanism.[9]

In Vivo Anti-Inflammatory and Immunomodulatory Studies

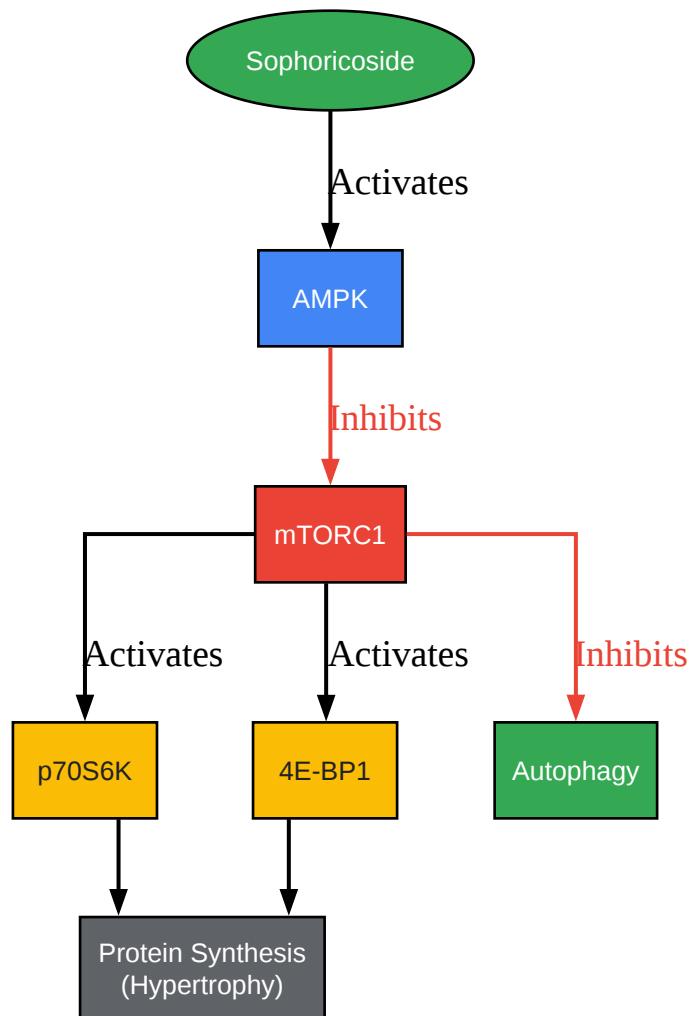
- Principle: To assess the therapeutic potential of **Sophoricoside** in animal models of inflammatory diseases.
- Protocol (Contact Dermatitis in Mice):
 - Acute and chronic contact dermatitis is induced in mice using 2,4-dinitrochlorobenzene. [13]
 - **Sophoricoside** is administered at varying dosages (e.g., 3 and 10 mg/kg) to the mice.[13]
 - The amelioration of dermatitis symptoms is evaluated.[13]
 - Cellular and signaling targets are investigated by analyzing the function of B cells, T cells, macrophages, and dendritic cells, as well as the phosphorylation and degradation of I κ B α / β and the nuclear translocation of NF- κ B p65 in these cell types.[13]
- Protocol (Autoimmune Hepatitis in Mice):
 - An autoimmune hepatitis (AIH) model is established in mice.[14]
 - **Sophoricoside** is administered (e.g., 30 mg/kg, intraperitoneal injection) to the AIH mice. [14]
 - The protective role of **Sophoricoside** is evaluated by assessing liver injury, oxidative stress markers (MDA, ROS, T-AOC, GSH-Px), and the activation of the NF- κ B signaling pathway in hepatocytes.[14]

In Vivo Anti-Osteoporosis Activity Assessment

- Principle: To evaluate the effect of **Sophoricoside** on bone health in an animal model of osteoporosis.
- Protocol (Ovariectomized Rats):
 - Ovariectomized (OVX) rats are used as a model for postmenopausal osteoporosis.[15]
 - **Sophoricoside** is orally administered at different doses (e.g., 15 mg/kg and 30 mg/kg) for a period of 45 days.[15]
 - The anti-osteoporotic effect is assessed by measuring bone mechanical hardness and serum biochemical markers of bone turnover, such as alkaline phosphatase (ALP), osteocalcin (OC), and acid phosphatase (ACP).[15]
 - Histopathological examination of the femur is conducted to observe changes in bone microarchitecture.[15]

Signaling Pathways Modulated by Sophoricoside

Sophoricoside exerts its biological effects by modulating key cellular signaling pathways.


NF-κB Signaling Pathway

Sophoricoside has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[13][14] It achieves this by inhibiting the phosphorylation and degradation of IκBα/β, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[13] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[14]

Caption: Inhibition of the NF-κB signaling pathway by **Sophoricoside**.

AMPK/mTORC1 Signaling Pathway

Sophoricoside has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and autophagy.[16] Activation of AMPK by **Sophoricoside** leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling.[16] This has been shown to be beneficial in ameliorating cardiac hypertrophy.[16]

[Click to download full resolution via product page](#)

Caption: Activation of AMPK and inhibition of mTORC1 by **Sophoricoside**.

Wnt/β-catenin Signaling Pathway

Recent research suggests that **Sophoricoside** can activate the Wnt/β-catenin signaling pathway, which is implicated in hair growth.[17] This activation is proposed to be mediated through the M4 muscarinic acetylcholine receptor (mAChR).[17]

[Click to download full resolution via product page](#)

Caption: **Sophoricoside**-mediated activation of Wnt/β-catenin signaling.

Conclusion

Sophoricoside is a multifaceted natural compound with a well-defined physicochemical profile and a range of biological activities supported by in vitro and in vivo studies. Its ability to modulate key signaling pathways, such as NF-κB and AMPK/mTORC1, underscores its therapeutic potential in inflammatory diseases, metabolic disorders, and beyond. This guide provides a foundational resource for researchers to further explore and harness the properties of **Sophoricoside** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sophoricoside - Wikipedia [en.wikipedia.org]
- 2. CAS 152-95-4: Sophoricoside | CymitQuimica [cymitquimica.com]
- 3. Sophoricoside | C21H20O10 | CID 5321398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sophoricoside - Protheragen [protheragen.ai]
- 5. Sophoricoside 152-95-4 Sophora Japonica Extract BP EP USP CAS 152-95-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Sophoricoside - Xi'an SR Bio-Engineering Co.,Ltd [plantextractssr.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CN102532216A - Method for extracting sophoricoside from sophora fruits - Google Patents [patents.google.com]
- 11. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sid.ir [sid.ir]
- 13. Sophoricoside isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sophoricoside attenuates autoimmune-mediated liver injury through the regulation of oxidative stress and the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation of Antiosteoporotic Compounds from Seeds of Sophora japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sophoricoside ameliorates cardiac hypertrophy by activating AMPK/mTORC1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sophoricoside, a genistein glycoside from Fructus Sophorae, promotes hair growth via activation of M4 muscarinic AChR in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sophoricoside: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b191293#physicochemical-properties-of-sophoricoside-for-research\]](https://www.benchchem.com/product/b191293#physicochemical-properties-of-sophoricoside-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com